molecular formula C13H12O2 B061961 4-(4-Hydroxyphenyl)benzyl alcohol CAS No. 162957-24-6

4-(4-Hydroxyphenyl)benzyl alcohol

Cat. No. B061961
CAS RN: 162957-24-6
M. Wt: 200.23 g/mol
InChI Key: ITKOVDPTEKNQEL-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)benzyl alcohol is a phenolic compound . It is also known as 4-Hydroxybenzyl alcohol and has a molecular formula of C7H8O2 . It is a white crystalline powder with a slightly fruity-sweet coconut odor .


Synthesis Analysis

4-Hydroxybenzyl alcohol is generally synthesized by the reduction of the corresponding aromatic aldehydes . It is industrially produced by the reaction of phenol with formaldehyde in the presence of a basic catalyst .


Molecular Structure Analysis

The molecular weight of 4-(4-Hydroxyphenyl)benzyl alcohol is 124.14 . The InChIKey of the compound is BVJSUAQZOZWCKN-UHFFFAOYSA-N .


Chemical Reactions Analysis

Alcohols, including 4-(4-Hydroxyphenyl)benzyl alcohol, exhibit a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . They undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones .


Physical And Chemical Properties Analysis

4-(4-Hydroxyphenyl)benzyl alcohol has a melting point of 114-122 °C and a boiling point of 251-253°C . It has a density of 1.1006 (rough estimate) and a refractive index of 1.5035 (estimate) . It is soluble in water (6.7 mg/ml at 20°C), dioxane (100 mg/ml), 1N NaOH (50 mg/ml), DMSO, and methanol .

Scientific Research Applications

Antioxidant and Anti-asthmatic Agent

4-Hydroxybenzyl alcohol (HBA) is a phenolic compound found in Gastrodia elata. It is known for its antioxidant and anti-asthmatic properties .

Precursor for Nanoparticles

HBA can be used as a precursor to synthesize hydrogen peroxide-responsive copolyoxalate (HPOX) nanoparticles. These nanoparticles have potential applications in drug delivery systems .

Enzyme Catalyzed Reactions

HBA can be used in enzyme-catalyzed reactions to synthesize poly(4-hydroxybenzyl alcohol) .

Synthesis of 4-Hydroxybenzyl Imidazole Derivatives

HBA can be used for the synthesis of 4-Hydroxybenzyl imidazole derivatives .

Selective Oxidation of Benzyl Alcohol

HBA can be used in the selective oxidation of benzyl alcohol to produce benzoic acid . Benzoic acid has

Safety And Hazards

4-(4-Hydroxyphenyl)benzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-(4-Hydroxyphenyl)benzyl alcohol possesses antiangiogenic, anti-inflammatory, and anti-nociceptive activity . It efficiently inhibits growth and angiogenesis of developing tumors . It also ameliorates ischemic injury induced by transient focal cerebral ischemia . These properties suggest potential future directions in medical and pharmaceutical applications.

properties

IUPAC Name

4-[4-(hydroxymethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKOVDPTEKNQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622176
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxyphenyl)benzyl alcohol

CAS RN

162957-24-6
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.0 g (60.7 mmol) of ethyl 4-hydroxybiphenyl-4-carboxylate are dissolved in 500 ml of THF, and 200 ml of a 1 M solution of diisobutylaluminium hydride in toluene are added at −70° C. The cooling is subsequently removed, and the batch is stirred at room temp. for 2 h. After addition of 5 ml of isopropanol, the solution is added to water, extracted three times with MTB ether, and the combined org. phases are washed with water and dried over sodium sulfate. The solvent is removed in vacuo, and the residue is filtered through silica gel with toluene/ethyl acetate, giving 4′-hydroxymethyl-4-biphenylol as a colourless solid.
Name
ethyl 4-hydroxybiphenyl-4-carboxylate
Quantity
15 g
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reactant
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solution
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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